molecular formula C18H27BrN2O5 B1521746 tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate CAS No. 1186311-12-5

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Cat. No. B1521746
M. Wt: 431.3 g/mol
InChI Key: RATUHWCDWMSBMV-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the empirical formula C18H27BrN2O5 . It has a molecular weight of 431.32 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The SMILES string representation of the molecule is COC(OC)c1cc(Br)cnc1OCC2CCN(C2)C(=O)OC(C)(C)C . This provides a way to represent the structure of the chemical compound using ASCII strings.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Revision

The compound tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate is related to chemical reactions and structural revisions in organic chemistry. For instance, a study revised the structure of products obtained from the reaction of dimethyl but-2-ynoates with anilines and formaldehyde, highlighting the complexity and challenges in determining accurate chemical structures in synthetic chemistry Srikrishna, Sridharan, & Prasad, 2010.

Novel Synthetic Routes

Research has shown innovative methods to synthesize related compounds, which could have implications for the synthesis of tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate. For example, flash vacuum pyrolysis (FVP) of certain precursors yielded unstable pyrrole derivatives, which react readily with mild electrophiles, suggesting potential pathways for synthesizing complex molecules Hill, Imam, McNab, & O'Neill, 2009.

Chemical Transformations and Applications

Chemical transformations involving similar structures have been explored for various applications, including the synthesis of amide-linked ribonucleoside dimers, which are significant in nucleic acid chemistry and could inform on the synthesis techniques and applications of the target compound Peterson et al., 1999.

Advanced Material Synthesis

The compound is also relevant in the context of advanced materials. For instance, synthesis involving similar chemical structures led to the development of compounds with potential applications in organic optoelectronics, such as organic light-emitting devices (OLEDs), indicating the broader impact of research on such compounds in material science Hu et al., 2013.

properties

IUPAC Name

tert-butyl 3-[[5-bromo-3-(dimethoxymethyl)pyridin-2-yl]oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O5/c1-18(2,3)26-17(22)21-7-6-12(10-21)11-25-15-14(16(23-4)24-5)8-13(19)9-20-15/h8-9,12,16H,6-7,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATUHWCDWMSBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=C(C=N2)Br)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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